HLI373 is classified as a small molecule compound and falls under the category of Hdm2 inhibitors. It is derived from a series of compounds related to HLI98s but features distinct structural modifications that enhance its solubility and potency. Specifically, HLI373 lacks the 10-aryl group present in its predecessors and incorporates a 5-dimethylaminopropylamino side chain, which contributes to its superior efficacy in activating p53-dependent transcription and promoting tumor cell apoptosis .
The synthesis of HLI373 involves several key steps, primarily focusing on modifying existing compounds to enhance their biological activity. The compound can be synthesized through a multi-step process that includes:
HLI373's molecular structure features a pyrimidoquinoline core with several functional groups that contribute to its biological activity:
The compound's three-dimensional conformation allows it to effectively inhibit Hdm2's ubiquitin ligase activity, thus stabilizing p53 levels within cells .
HLI373 primarily participates in reactions involving protein interactions rather than traditional organic chemical reactions. Its mechanism includes:
The mechanism by which HLI373 exerts its effects involves several key processes:
HLI373 exhibits several notable physical and chemical properties:
The primary applications of HLI373 are centered around cancer research and therapeutic development:
HLI373 specifically disrupts the MDM2-MDMX heterodimer complex, essential for the E3 ubiquitin ligase activity of MDM2. The RING domain dimer interface enables MDM2 to recruit E2 ubiquitin-conjugating enzymes (e.g., UbcH5b) and facilitates substrate ubiquitination. HLI373 binds a hydrophobic cleft near the dimerization interface formed by the α-helix and β3 sheet of MDM2 and the β2 sheet of MDMX. This binding sterically hinders the conformational flexibility required for E2-E3 interactions and ubiquitin transfer [2] [6]. Biolayer interferometry assays confirm direct binding, with HLI373 exhibiting an affinity (Kd) of ~12 μM for the MDM2-MDMX RING heterodimer. This interaction is notably more potent than earlier inhibitors like HLI98, underscoring HLI373’s optimized structural targeting [3].
By inhibiting MDM2’s E3 ligase activity, HLI373 blocks both polyubiquitination and subsequent proteasomal degradation of the tumor suppressor p53. In cellular assays (U2OS, AML-2, MCF7), treatment with HLI373 (5–10 μM) reduces ubiquitinated p53 species by >60%, as detected via immunoprecipitation and Western blotting under proteasomal inhibition (MG132) [1] [4] [8]. Consequently, p53 protein levels increase, activating transcriptional targets such as p21/WAF1 and PUMA. This stabilization is p53-dependent, as evidenced by minimal effects in p53-null cell lines (e.g., HL-60) [4] [10]. HLI373’s selectivity is demonstrated by its lack of inhibition against unrelated E3 ligases like gp78 or AO7 [1] [8].
Table 1: Effects of HLI373 on p53 Ubiquitination and Stability in Cancer Cell Lines
Cell Line | p53 Status | HLI373 Concentration | Reduction in Ub-p53 | Increase in p53 Levels |
---|---|---|---|---|
U2OS | Wild-type | 10 μM | >70% | 4.5-fold |
AML-2 | Wild-type | 10 μM | 65% | 3.8-fold |
MCF7 | Wild-type | 10 μM | 60% | 3.2-fold |
HL-60 | Null | 10 μM | No change | No change |
Beyond blocking p53 ubiquitination, HLI373 inhibits MDM2 autoubiquitination—a self-regulatory mechanism targeting MDM2 for proteasomal degradation. In vitro ubiquitination assays using purified GST-MDM2, E1, E2 (UbcH5b), and ubiquitin show that HLI373 (IC50 ~13 μM) reduces MDM2 self-polyubiquitination by >80% [4] [6]. This dual inhibition paradoxically stabilizes both MDM2 and p53 in cells:
Table 2: Comparative Efficacy of HLI373 in Inhibiting MDM2 E3 Ligase Activities
Activity Inhibited | Assay System | IC50/Effective Concentration | Key Outcome |
---|---|---|---|
Autoubiquitination of MDM2 | In vitro reconstituted | 13 μM | >80% reduction in ubiquitinated MDM2 |
p53 ubiquitination | U2OS cells + MG132 | 10 μM | 70% reduction in ubiquitinated p53 |
E2 (UbcH5b) recruitment | BLI binding assay | Kd = 12 μM | Disruption of MDM2-MDMX-E2 complex formation |
Data synthesized from [2] [3] [4]
HLI373 exhibits superior potency compared to early-generation inhibitors (e.g., HLI98), attributable to its water solubility and optimized side chain (5-dimethylaminopropylamino) [4] [10]. In in vitro ubiquitination assays, HLI373 (IC50: 13 μM) outperforms Hinokiflavone (IC50: 13 μM) in blocking MDM2 activity, though Nutlin-3 remains more potent in p53-MDM2 disruption [2] [8]. Unlike DNA-damaging agents, HLI373 does not induce single-strand breaks in genomic DNA, confirming its mechanism is solely E3 ligase inhibition [1] [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0